REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:22]=[CH:21][C:5]2[N:6](C(OC(C)(C)C)=O)[C:7](=[O:13])[N:8]([CH2:9][CH2:10][CH2:11][Cl:12])[C:4]=2[CH:3]=1>Cl.O1CCOCC1>[Cl:1][C:2]1[CH:22]=[CH:21][C:5]2[NH:6][C:7](=[O:13])[N:8]([CH2:9][CH2:10][CH2:11][Cl:12])[C:4]=2[CH:3]=1
|
Name
|
tert-butyl 5-chloro-3-(3-chloropropyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate
|
Quantity
|
528 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC2=C(N(C(N2CCCCl)=O)C(=O)OC(C)(C)C)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC2=C(N(C(N2)=O)CCCCl)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 507 mg | |
YIELD: CALCULATEDPERCENTYIELD | 135.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |